2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol
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Overview
Description
2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is a chemical compound that features a pyrrolidine ring, an isopropyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol typically involves the reaction of 1-methyl-pyrrolidine with isopropylamine and ethylene oxide. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Step 1: React 1-methyl-pyrrolidine with isopropylamine in the presence of a suitable solvent.
Step 2: Add ethylene oxide to the reaction mixture and heat to promote the formation of the desired product.
Step 3: Purify the product using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethanol moiety can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Ethers or esters.
Scientific Research Applications
2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.
Prolinol: A derivative of pyrrolidine with an additional hydroxyl group.
Pyrrolizine: A bicyclic compound containing a pyrrolidine ring fused to another ring.
Uniqueness
2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(1-methylpyrrolidin-3-yl)methyl-propan-2-ylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-10(2)13(6-7-14)9-11-4-5-12(3)8-11/h10-11,14H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVVPVUGQBVIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1CCN(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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